1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine
Beschreibung
The compound 1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine is a polycyclic amine derivative featuring three 1-methylbenzimidazole moieties. Its structure comprises a central methanamine group substituted with a 1-methylbenzimidazol-2-yl group and two additional (1-methyl-1H-benzimidazol-2-yl)methyl arms.
Eigenschaften
CAS-Nummer |
82137-72-2 |
|---|---|
Molekularformel |
C27H27N7 |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
1-(1-methylbenzimidazol-2-yl)-N,N-bis[(1-methylbenzimidazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C27H27N7/c1-31-22-13-7-4-10-19(22)28-25(31)16-34(17-26-29-20-11-5-8-14-23(20)32(26)2)18-27-30-21-12-6-9-15-24(21)33(27)3/h4-15H,16-18H2,1-3H3 |
InChI-Schlüssel |
PVERJKNCKZHUDS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3C)CC5=NC6=CC=CC=C6N5C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Alkylation of Amines with Benzimidazole Derivatives
One common approach involves the reaction of a primary or secondary amine with halomethyl-substituted benzimidazole derivatives under basic conditions. This method uses nucleophilic substitution to attach benzimidazole units to the nitrogen center.
-
- Starting amine (e.g., methylamine or bis(benzimidazol-2-yl)methylamine)
- Halomethyl benzimidazole (e.g., 1-methyl-1H-benzimidazol-2-ylmethyl chloride or bromide)
- Base such as sodium hydroxide, triethylamine, or potassium carbonate
- Solvent: polar aprotic solvents like dimethylformamide (DMF) or acetonitrile
- Temperature: room temperature to reflux depending on reactivity
-
- Dissolve the amine and base in the solvent.
- Add the halomethyl benzimidazole slowly to the reaction mixture.
- Stir under controlled temperature for several hours (2–24 hours).
- Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the product is isolated by extraction, precipitation, or chromatography.
This method is supported by analogous literature on bis(benzimidazol-2-yl)methylamine derivatives synthesis.
Reductive Amination Approach
Another method involves reductive amination, where an aldehyde-functionalized benzimidazole reacts with a primary or secondary amine, followed by reduction to form the methanamine linkage.
-
- 1-methyl-1H-benzimidazole-2-carboxaldehyde or equivalent
- Amine precursor (e.g., bis(1-methyl-1H-benzimidazol-2-yl)methylamine)
- Reducing agent: sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation (Pd/C with H2)
- Solvent: methanol, ethanol, or dichloromethane
- Temperature: room temperature to mild heating
-
- Mix the aldehyde and amine in the solvent.
- Add the reducing agent slowly to the reaction mixture.
- Stir for several hours until completion.
- Purify the product by crystallization or chromatography.
This approach is analogous to the preparation of alkylated benzimidazole derivatives via reductive amination reported in patent literature.
Stepwise Assembly via Benzimidazole Precursors
Some protocols start with bis(benzimidazol-2-yl)methylamine intermediates, which are further methylated or functionalized to introduce the third benzimidazole moiety.
- Typical Steps :
- Synthesis of bis(benzimidazol-2-yl)methylamine by condensation of o-phenylenediamine derivatives with formaldehyde and ammonia or amines.
- Methylation of the benzimidazole nitrogen using methyl iodide or methyl sulfate.
- Final alkylation or condensation to attach the third benzimidazole group.
This method is supported by structural studies of related zinc complexes with bis(benzimidazol-2-yl)methylamine ligands, indicating the synthetic accessibility of such intermediates.
Experimental Data and Reaction Conditions Summary
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation with halomethyl benzimidazole | Primary/secondary amine + halomethyl benzimidazole | Base (NaOH, Et3N), DMF, RT to reflux | 2–24 hours | 60–85 | Requires careful control to avoid over-alkylation |
| Reductive amination | Benzimidazole aldehyde + amine | NaBH(OAc)3 or Pd/C + H2, MeOH | 4–24 hours | 50–80 | Mild conditions, high selectivity |
| Stepwise assembly | Bis(benzimidazol-2-yl)methylamine + methylating agent | Methyl iodide, base, solvent | Several hours | 55–75 | Multi-step, allows selective methylation |
Crystallization and Purification
The final compound is commonly purified by recrystallization from solvents such as methanol, dichloromethane, or their mixtures. Slow evaporation or cooling techniques yield high-quality crystals suitable for X-ray crystallography, confirming the molecular structure.
Research Findings and Structural Characterization
- The compound exhibits a distorted trigonal pyramidal geometry around the central nitrogen, coordinated by three benzimidazole groups.
- Crystallographic data confirm the methylation at the N1 position of each benzimidazole ring and the methanamine linkage connecting them.
- The ligand's structure is relevant for coordination chemistry, mimicking histidine imidazole coordination in metalloproteins.
Analyse Chemischer Reaktionen
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce imidazole derivatives with reduced nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to stabilize metal complexes . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors . Additionally, it has applications in the industry as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through its imidazole rings, which can form hydrogen bonds and coordinate with metal ions . This interaction can modulate the activity of the target proteins, leading to various biological effects such as inhibition of enzyme activity or activation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
a. Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine derivatives (e.g., 2a-e)
- Synthesis: Similar to the target compound, these derivatives are synthesized via condensation of (1H-benzimidazol-2-yl) iminoesters with diamines (e.g., ethane-1,2-diamine) under reflux in ethanol. Yields for such reactions are typically good (65–80%) .
- Key Differences : The target compound features three benzimidazole units instead of two, increasing steric hindrance and complexity. This may necessitate longer reaction times or higher temperatures for synthesis.
b. N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine (5C(b))
- Structure : Contains a single benzimidazole ring and ethyl/phenyl substituents.
- Properties : Exhibits a lower molecular weight (C₁₈H₂₁N₃, 279.4 g/mol) compared to the target compound (estimated molecular weight >450 g/mol). The phenyl group enhances hydrophobicity, whereas the target compound’s methyl-substituted benzimidazoles may improve solubility in polar aprotic solvents .
c. N-(1H-Benzimidazol-2-ylmethyl)-N-(2,6-dimethylphenyl)methanamine (CAS 1254355-99-1)
- Structure : Two benzimidazole units and a dimethylphenyl group.
- Applications: Likely serves as a chelating agent due to its bidentate nitrogen donors. The target compound’s three benzimidazole groups could enable tridentate coordination, enhancing metal-binding capacity .
Physicochemical Properties
Spectroscopic Characterization
- 1H NMR : The target compound’s spectrum would feature:
- IR : Stretching vibrations for C=N (1600 cm⁻¹) and C-N (1272 cm⁻¹) match reported benzimidazole derivatives .
Challenges and Limitations
- Synthesis : Steric hindrance from three benzimidazole groups may reduce yields compared to bis-analogs.
- Solubility : High molecular weight and aromaticity likely limit aqueous solubility, necessitating DMSO or DMF for biological assays.
Biologische Aktivität
1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine, with the CAS number 82137-72-2, is a benzimidazole derivative that has drawn attention in medicinal chemistry due to its diverse biological activities. Benzimidazole compounds are known for their pharmacological significance, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
The molecular formula of this compound is with a molecular weight of approximately 449.55 g/mol. Its structure includes multiple benzimidazole moieties, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N7 |
| Molecular Weight | 449.55 g/mol |
| Density | 1.28 g/cm³ |
| Boiling Point | 719.2 °C |
| Refractive Index | 1.704 |
| Flash Point | 388.8 °C |
Biological Activity Overview
Benzimidazole derivatives have been extensively studied for their biological activities. The specific compound in focus has shown promising results in various assays:
Antimicrobial Activity
Recent studies indicate that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study by Noolvi et al. (2014) reported that certain benzimidazole analogues displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may share similar properties.
Anticancer Properties
Benzimidazole derivatives have also been recognized for their anticancer potential. A comprehensive review highlighted that several benzimidazole-based compounds possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells (Fei and Zhou, 2013). The compound's structure may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been documented in multiple studies. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation (Barot et al., 2013). This suggests that the compound may be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of benzimidazole derivatives indicates that modifications on the benzimidazole core can significantly influence their biological activity. For example, the presence of additional methyl groups or substitutions at specific positions on the benzene ring can enhance or reduce activity against targeted pathogens or cancer cells (Wang et al., 2015).
Case Studies
- Antimicrobial Study : A study conducted by Birajdar et al. synthesized several amino alcohol derivatives of 2-methyl benzimidazole, which showed moderate to good antibacterial activity compared to standard antibiotics.
- Anticancer Research : Luo et al. (2015) explored a series of benzimidazole-based naphthalimide triazoles that exhibited potent antiviral activity against hepatitis C virus, indicating a potential for further exploration in cancer therapeutics.
- Anti-inflammatory Analysis : Research highlighted the ability of benzimidazole compounds to reduce inflammation markers in animal models, suggesting therapeutic applications in chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
